![molecular formula C14H20N2O4S B6298367 5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate CAS No. 2415751-75-4](/img/structure/B6298367.png)
5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate, or 5-t-BuEtHDT, is a chemical compound belonging to the family of thiazolopyridine derivatives. It is a white, crystalline solid with a molecular weight of 354.48 g/mol and a melting point of 95-97 °C. 5-t-BuEtHDT has attracted considerable attention in recent years due to its potential applications in the fields of organic synthesis and medicinal chemistry.
作用機序
The mechanism of action of 5-t-BuEtHDT is not fully understood. However, it is believed that the compound binds to a specific receptor in the body, which triggers a cascade of biochemical and physiological changes. This is thought to be the basis for its potential medicinal applications.
Biochemical and Physiological Effects
5-t-BuEtHDT has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it has antioxidant, anti-inflammatory, and anti-cancer activities. It has also been shown to have a protective effect against oxidative stress in cells. In animal models, 5-t-BuEtHDT has been found to have anti-inflammatory, anti-diabetic, and anti-cancer effects.
実験室実験の利点と制限
The advantages of using 5-t-BuEtHDT in laboratory experiments include its low cost, ease of synthesis, and availability. Furthermore, its potential applications in the fields of organic synthesis and medicinal chemistry make it an attractive compound for laboratory research. However, there are some limitations to using 5-t-BuEtHDT in laboratory experiments. It is a relatively new compound and its mechanism of action is not fully understood. In addition, its toxicity has not been fully evaluated and it is important to exercise caution when handling the compound.
将来の方向性
The potential applications of 5-t-BuEtHDT are numerous and there are many possible future directions for research. These include further investigation into its mechanism of action, its potential medicinal applications, and its potential uses as a ligand in the preparation of transition metal complexes. In addition, further studies are needed to evaluate its toxicity and to explore its potential applications in the fields of material science and catalysis. Finally, further research is needed to determine the potential therapeutic benefits of 5-t-BuEtHDT and its derivatives.
合成法
5-t-BuEtHDT can be synthesized by a three-step reaction sequence starting from the commercially available 5-t-butyl-2-ethylthiazole. The first step involves the reaction of 5-t-butyl-2-ethylthiazole with phosgene in dichloromethane, followed by the reaction of the resulting intermediate with ethyl bromoacetate in the presence of triethylamine. The final step involves the reaction of the intermediate with 2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid in the presence of pyridine. The resulting product is 5-t-BuEtHDT.
科学的研究の応用
5-t-BuEtHDT has been used as a key intermediate in the synthesis of a variety of organic compounds such as thiazolo[2,3-a]pyridines, thiazolo[3,2-a]pyridines, thiazolo[4,5-c]pyridines, and thiazolo[5,4-c]pyridines. It has also been used as a starting material for the synthesis of biologically active compounds such as indole-3-acetic acid derivatives, which have been found to have potential anti-inflammatory, anti-bacterial, and anti-cancer activities. In addition, 5-t-BuEtHDT has been used as a ligand in the preparation of transition metal complexes and has been found to have potential applications in catalysis, drug discovery, and material science.
特性
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-5-19-12(17)11-15-9-8-16(7-6-10(9)21-11)13(18)20-14(2,3)4/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVAHWPRQQAQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


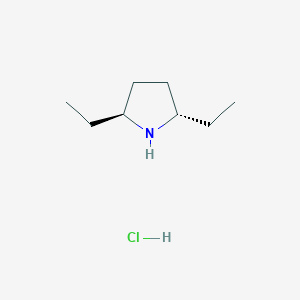

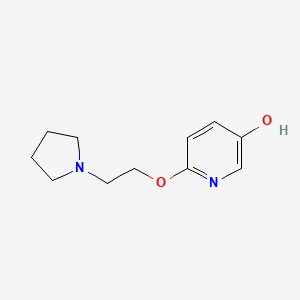
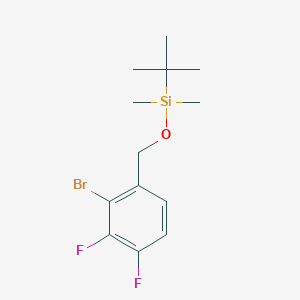
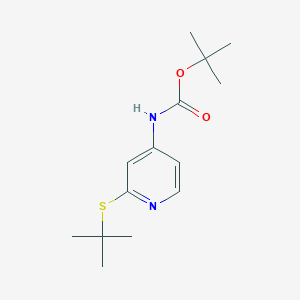


![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)

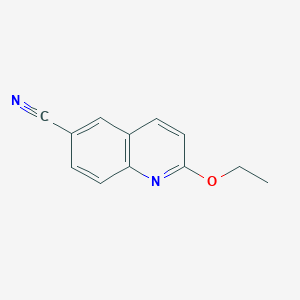
![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)

